1-((3,5-Difluorophenyl)sulfonyl)-4-methoxypiperidine
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Overview
Description
1-((3,5-Difluorophenyl)sulfonyl)-4-methoxypiperidine is a chemical compound characterized by the presence of a piperidine ring substituted with a methoxy group and a sulfonyl group attached to a difluorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((3,5-Difluorophenyl)sulfonyl)-4-methoxypiperidine typically involves the reaction of 3,5-difluorobenzenesulfonyl chloride with 4-methoxypiperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-((3,5-Difluorophenyl)sulfonyl)-4-methoxypiperidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products:
- Oxidation of the methoxy group yields 1-((3,5-Difluorophenyl)sulfonyl)-4-hydroxypiperidine.
- Reduction of the sulfonyl group forms 1-((3,5-Difluorophenyl)thio)-4-methoxypiperidine.
- Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
1-((3,5-Difluorophenyl)sulfonyl)-4-methoxypiperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-((3,5-Difluorophenyl)sulfonyl)-4-methoxypiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, potentially inhibiting their activity. The methoxy group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
- 1-((3,5-Difluorophenyl)sulfonyl)bicyclo[2.1.0]pentane
- 1-((3,5-Difluorophenyl)sulfonyl)bicyclo[1.1.0]butane
Comparison:
Structural Differences: While 1-((3,5-Difluorophenyl)sulfonyl)-4-methoxypiperidine contains a piperidine ring, the similar compounds have bicyclic structures.
Reactivity: The presence of the piperidine ring in this compound may result in different reactivity patterns compared to the bicyclic analogs.
Applications: The unique structure of this compound may confer distinct biological activities and industrial applications not shared by the bicyclic compounds.
Properties
IUPAC Name |
1-(3,5-difluorophenyl)sulfonyl-4-methoxypiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO3S/c1-18-11-2-4-15(5-3-11)19(16,17)12-7-9(13)6-10(14)8-12/h6-8,11H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCNFVGJDIZVHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)S(=O)(=O)C2=CC(=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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